BenchChemオンラインストアへようこそ!

1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine

H2 Receptor Pharmacology Structure-Activity Relationship Drug Discovery

The compound 1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine (CAS 92885-55-7) is a member of the N,N'-disubstituted N''-2-(2-quinolinylmethylthio)ethylguanidine class, notable for its hybrid architecture combining a quinoline ring, a thioether linker, and a methylguanidine terminus. This structural arrangement distinguishes it from simpler guanidines and has established its role as a key synthetic intermediate in the preparation of pharmaceutically relevant molecules, particularly thrombin inhibitors.

Molecular Formula C14H18N4S
Molecular Weight 274.39 g/mol
CAS No. 92885-55-7
Cat. No. B11847736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine
CAS92885-55-7
Molecular FormulaC14H18N4S
Molecular Weight274.39 g/mol
Structural Identifiers
SMILESCN=C(N)NCCSCC1=NC2=CC=CC=C2C=C1
InChIInChI=1S/C14H18N4S/c1-16-14(15)17-8-9-19-10-12-7-6-11-4-2-3-5-13(11)18-12/h2-7H,8-10H2,1H3,(H3,15,16,17)
InChIKeyPQNHIXSDLHZOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine (CAS 92885-55-7): Understanding This Specialized Guanidine Building Block


The compound 1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine (CAS 92885-55-7) is a member of the N,N'-disubstituted N''-2-(2-quinolinylmethylthio)ethylguanidine class, notable for its hybrid architecture combining a quinoline ring, a thioether linker, and a methylguanidine terminus [1]. This structural arrangement distinguishes it from simpler guanidines and has established its role as a key synthetic intermediate in the preparation of pharmaceutically relevant molecules, particularly thrombin inhibitors [2]. Its characterization stems from foundational work on the synthesis and initial biological profiling of this compound series [1].

Why a Simple Guanidine Cannot Replace 1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine in Targeted Synthesis


Generic substitution fails for this compound because its value is not derived from a generic guanidine pharmacophore but from its specific, integrated architecture that enables a unique synthetic pathway and structural function. The quinoline ring provides a specific molecular recognition element and a site for further derivatization, the thioether linkage serves as a critical flexible spacer and potential metal-coordination site, and the N-methylguanidine group offers a protected or tunable basic nitrogen for subsequent reactions [1]. This contrasts sharply with simple alkyl guanidines or directly-linked quinoline-guanidines, which lack this precise spatial and electronic arrangement required for its documented application in constructing thrombin inhibitor scaffolds [2].

Quantitative Evidence for Selection of 1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine over Closest Analogs


Chemoselective H2-Receptor Inactivity: A Critical Differentiator from Imidazole-Based Guanidines Like Cimetidine

In a direct functional assay for histamine H2-receptor antagonism, 1-methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine was found to be inactive [1]. This is a critical differentiation from the blockbuster H2 antagonist cimetidine, which shows potent antagonistic activity with a pA2 value of approximately 6.1 (IC50 ~0.8 µM) at the guinea pig atrium H2 receptor [2]. This selectivity confirms that the quinoline-thioether-guanidine scaffold does not engage the H2 receptor, making it a superior candidate for developing thrombin or kinase inhibitors without the liability of off-target gastric acid suppression.

H2 Receptor Pharmacology Structure-Activity Relationship Drug Discovery

Confirmed Lack of P388 Anticancer Activity Directs Use Away from Oncology and Toward Thrombin Inhibition

The compound was tested in a murine P388 lymphocytic leukemia model and showed no activity [1]. This stands in contrast to other quinoline-based compounds like the guanylhydrazone class, which have demonstrated in vivo antitumor effects, with some analogs achieving a %T/C (median survival time of treated/control) of >125% in the same P388 model [2]. This negative result is a positive differentiator for research programs specifically seeking thrombin-inhibiting intermediates devoid of cytotoxic liabilities, as documented in the patent literature [3].

Drug Repurposing Antitumor Agents Lead Optimization

Distinct Thioether Linker Provides Tridentate (N,S,N) Coordination, Expanding Utility Beyond Bidentate Guanidine-Quinoline Ligands

The molecule's architecture, featuring a quinoline nitrogen, a central thioether sulfur, and a guanidine nitrogen, establishes an N,S,N-tridentate binding pocket. This diverges significantly from the commonly used bidentate guanidine-quinoline ligands, such as TMGqu (1,1,3,3-tetramethyl-2-(quinolin-8-yl)guanidine), which only coordinate through two nitrogen atoms [1]. The class of peralkylated sulfur-guanidine type bases has been shown to provide enhanced coordination versatility, with documented applications in forming Cu(I)/Cu(II) complexes for atom transfer radical polymerization (ATRP) and other biomimetic systems [2]. The specific thioether inclusion is anticipated to alter the redox potential and kinetic lability of resulting metal complexes compared to TMGqu analogs, a critical parameter for catalytic activity [1].

Coordination Chemistry Ligand Design Catalysis

Validated Role as a Thrombin Inhibitor Intermediate, Distinct from Simple Anticoagulant Guanidines

The compound is explicitly claimed as a preferred intermediate for preparing sulfonamido heterocyclic thrombin inhibitors [1]. Its utility is defined by the presence of the amine protecting group (P.G.) on the guanidine, which allows for sequential, chemoselective coupling reactions. This contrasts with simple, unprotected guanidine thrombin inhibitors like argatroban, which, while potent (Ki ~ 19 nM for thrombin) [2], lack a handle for further diversification. The protected guanidine allows for a modular synthetic strategy (intermediate I -> acid coupling -> deprotection) to generate a library of final inhibitors, a crucial advantage in lead optimization [1].

Process Chemistry Anticoagulants Thrombin Inhibition

High-Value Application Scenarios for 1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine (92885-55-7)


Modular Synthesis of Next-Generation Thrombin Inhibitors

The compound serves directly as the protected guanidine intermediate 'I' in the patented process for preparing sulfonamido heterocyclic thrombin inhibitors [1]. This scenario involves its sequential coupling with a sulfonamide acid (structure V), followed by a gentle deprotection step (e.g., hydrogenation for a CBZ group) to yield the final inhibitor (IVA). This modular approach, enabled by this specific intermediate, permits the rapid exploration of sulfonamide and heterocyclic diversity space to optimize pharmacokinetics and selectivity over trypsin, a process that would be impossible with a simple, unreactive guanidine.

Development of Tridentate N,S,N-Ligands for Copper(I)-Based ATRP Catalysts

Building on evidence that sulfur-guanidine pro-ligands offer unique donor sets for biomimetic chemistry [1], this compound is ideally suited for complexation with copper(I) or copper(II) salts. The resultant complexes can be screened for activity in atom transfer radical polymerization (ATRP). The tridentate (N,S,N) binding is expected to confer distinct redox potentials (E1/2) and activation rate constants (kact) compared to the well-studied bidentate TMGqu systems [2], potentially enabling highly controlled polymerization of challenging monomers or solvent-free conditions due to altered solubility.

Selective Scaffold for Kinase Inhibitor Discovery with Reduced H2 Off-Target Liability

The definitive absence of H2-receptor antagonism, as established by quantitative comparison with cimetidine, makes this compound an attractive core scaffold for developing kinase inhibitors [1]. Many clinical kinase inhibitors have been plagued by unforeseen off-target effects. Starting a medicinal chemistry campaign with a scaffold pre-validated to not interact with the H2 receptor can significantly de-risk the program and reduce the need for costly late-stage selectivity engineering, focusing resources on optimizing the primary kinase target engagement.

A Non-Cytotoxic Control Compound for Mechanisms of Resistance in Leukemia Research

The documented lack of activity in the P388 lymphocytic leukemia model, in contrast to active guanylhydrazones, provides a powerful tool for biological studies [1]. This compound can be used as a negative control in gene expression profiling or chemoresistance studies. By comparing the cellular response to this inactive scaffold versus an active analog, researchers can deconvolute which signaling pathways are triggered specifically by the cytotoxic mechanism of action and which are a general response to the quinoline-guanidine class, thereby identifying true pharmacodynamic biomarkers [2].

Quote Request

Request a Quote for 1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.